3-フェニル-2,3-ジヒドロ-1H-インデン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

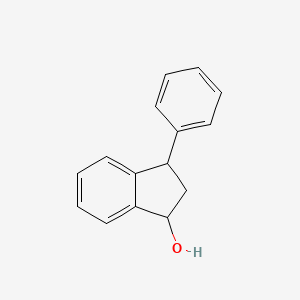

3-phenyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C15H14O It is a derivative of indene, featuring a phenyl group attached to the indene ring

科学的研究の応用

Chemistry

In chemical research, 3-phenyl-2,3-dihydro-1H-inden-1-ol serves as a precursor for synthesizing more complex organic molecules. It is used in various organic reactions and contributes to the development of new synthetic methodologies .

Biological Applications

The compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of 3-phenyl-dihydroindene possess significant antimicrobial properties, making them potential candidates for drug development against bacterial infections.

- Antioxidant Properties : The compound's antioxidant capabilities suggest potential applications in preventing oxidative stress-related diseases.

- Anticancer Research : Preliminary investigations indicate that similar compounds may exhibit anticancer properties, warranting further exploration into their mechanisms of action .

Medical Applications

Research is ongoing to explore the therapeutic potential of 3-phenyl-2,3-dihydro-1H-inden-1-ol. Its derivatives are being studied for their effectiveness in treating various conditions, including:

- Infectious Diseases : The antimicrobial properties could lead to new treatments for resistant strains of bacteria.

- Chronic Diseases : Antioxidant and anti-inflammatory activities could position this compound as a candidate for managing chronic inflammatory conditions .

Industrial Applications

In industry, 3-phenyl-2,3-dihydro-1H-inden-1-ol is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for developing new materials and formulations .

作用機序

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that 3-phenyl-2,3-dihydro-1h-inden-1-ol may influence multiple biochemical pathways .

Result of Action

One study has shown that a 3-phenyl-1h-indole compound exhibited antimycobacterial activity, suggesting that 3-phenyl-2,3-dihydro-1h-inden-1-ol may have similar effects .

生化学分析

Biochemical Properties

Indole derivatives, which 3-Phenyl-1-indanol is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Cellular Effects

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Phenyl-1-indanol could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

3-phenyl-2,3-dihydro-1H-inden-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-1-indanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the condensation of benzaldehyde with cyclopentadiene followed by hydrogenation .

Industrial Production Methods

Industrial production of 3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction parameters is crucial for the scalability and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions

3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: 3-phenyl-1-indanone.

Reduction: 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

類似化合物との比較

Similar Compounds

Indanol: Another derivative of indene, differing by the absence of the phenyl group.

3-phenyl-1-indanone: An oxidized form of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

2,3-dihydro-1H-inden-1-ol: Lacks the phenyl group present in 3-phenyl-2,3-dihydro-1H-inden-1-ol.

Uniqueness

3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl group enhances its stability and allows for diverse functionalization, making it a valuable compound in various research and industrial applications .

生物活性

3-Phenyl-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in biological research due to its diverse potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Phenyl-2,3-dihydro-1H-inden-1-ol belongs to the class of indole derivatives. Its structure features a phenyl group attached to a dihydroindene moiety, which is known for various biological activities. The compound can undergo several chemical reactions, including oxidation and reduction, leading to various derivatives that may exhibit distinct biological properties.

Biological Activities

The biological activities of 3-phenyl-2,3-dihydro-1H-inden-1-ol are primarily derived from its structural similarity to other indole derivatives. Research indicates that compounds in this category can exhibit:

- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.

- Antioxidant Properties : The compound may scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

The mechanisms through which 3-phenyl-2,3-dihydro-1H-inden-1-ol exerts its biological effects may involve:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Modulation : It may affect gene expression patterns related to inflammation and cell proliferation.

Antioxidant Activity

A study highlighted that certain analogs of indole derivatives exhibit antioxidant activities significantly greater than ascorbic acid. The antioxidant capacity was evaluated using the DPPH assay, indicating that 3-phenyl-2,3-dihydro-1H-inden-1-ol could be a promising candidate for further exploration in oxidative stress-related diseases .

Antimicrobial Studies

Research has indicated that 3-phenyl derivatives can display antimicrobial properties. For instance, a related compound showed effectiveness against Mycobacterium tuberculosis, suggesting that 3-phenyl-2,3-dihydro-1H-inden-1-ol might possess similar antimycobacterial activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Pheylindole | Anticancer, Antimicrobial | Enzyme inhibition, receptor binding |

| 7-(4-methoxyphenoxy)-3-phenyldihydroindene | Antioxidant, Anti-inflammatory | Free radical scavenging |

| 3-Pheylisochromenone | Antioxidant, Antiplatelet | COX inhibition |

Case Studies and Applications

Several case studies have documented the potential applications of 3-phenyldihydroindene derivatives in drug development:

- Antimicrobial Drug Development : A study focused on synthesizing and testing various 3-phenyldihydroindene derivatives for their antimicrobial efficacy against resistant strains of bacteria.

- Cancer Therapeutics : Research efforts are underway to explore the cytotoxic effects of these compounds on various cancer cell lines, aiming to develop novel anticancer agents.

特性

IUPAC Name |

3-phenyl-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSYDARJANONJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。